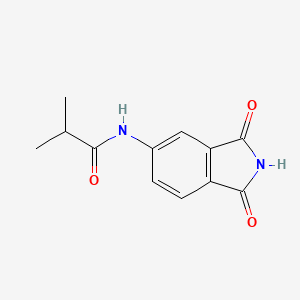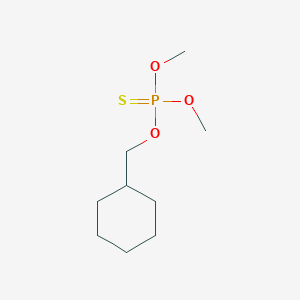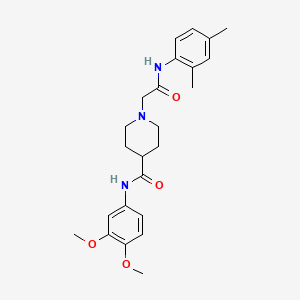
N-metil-N-fenilacetamida 2-(2-(((2-clorofenil)sulfanyl)metil)-1H-1,3-benzimidazol-1-il)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(((2-Chlorophenyl)sulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)-N-methyl-N-phenylacetamide is a useful research compound. Its molecular formula is C23H20ClN3OS and its molecular weight is 421.94. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(((2-Chlorophenyl)sulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)-N-methyl-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(((2-Chlorophenyl)sulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)-N-methyl-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agente de control de disturbios: Gas lacrimógeno CS
Bioactividad in vitro: Derivado de chalcona
- Bioactividad: Los investigadores sintetizaron un derivado de chalcona relacionado con este compuesto y encontraron efectos inhibitorios in vitro sobre los mediadores químicos liberados de los mastocitos, macrófagos, neutrófilos y células microgliales .
Complejos metálicos: Química de coordinación
En resumen, este compuesto tiene diversas aplicaciones, que van desde el control de disturbios hasta el desarrollo potencial de fármacos. Sin embargo, su uso requiere una consideración cuidadosa de los riesgos para la salud y las precauciones de seguridad. Los investigadores continúan explorando sus propiedades multifacéticas en varios campos científicos . Si necesita más detalles o aplicaciones adicionales, ¡no dude en preguntar!
Propiedades
IUPAC Name |
2-[2-[(2-chlorophenyl)sulfanylmethyl]benzimidazol-1-yl]-N-methyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3OS/c1-26(17-9-3-2-4-10-17)23(28)15-27-20-13-7-6-12-19(20)25-22(27)16-29-21-14-8-5-11-18(21)24/h2-14H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTRMDVGOQSULJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2CSC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2537346.png)
![(1R,3s,5S)-rel-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B2537347.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide](/img/structure/B2537348.png)
![1-[(4-Chlorophenyl)methyl]-3'-(3-fluoro-4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2537349.png)
![1,6,7-trimethyl-8-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2537350.png)

![2-Methyl-5-[(E)-2-nitroethenyl]pyridine](/img/structure/B2537353.png)
![N-[2-(4-chlorobenzenesulfonyl)ethyl]cyclohexanamine](/img/structure/B2537354.png)

![2-((6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-phenylethanone](/img/structure/B2537357.png)
![N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-2-(thiophen-2-yl)acetamide](/img/structure/B2537358.png)

